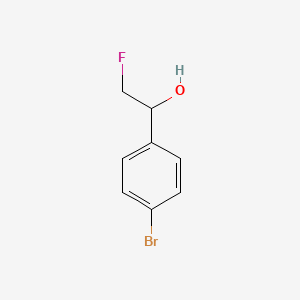

p-Bromo-alpha-(fluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-Bromo-alpha-(fluoromethyl)benzyl alcohol is an organic compound . It belongs to the class of organic compounds known as benzyl alcohols . These are organic compounds containing the phenylmethanol substructure .

Synthesis Analysis

The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde . This process is environmentally friendly and is used in the production of benzyl alcohol, which is an important feedstock for the synthesis of pharmaceuticals . The structure of the molecule plays a crucial role in its synthesis . For example, primary, secondary, or tertiary alcohols can be synthesized by reversing the steps shown in the examples .Molecular Structure Analysis

The molecular formula of p-Bromo-alpha-(fluoromethyl)benzyl alcohol is CF3C6H4CH2OH . Its molecular weight is 176.14 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Alcohols, including p-Bromo-alpha-(fluoromethyl)benzyl alcohol, undergo various reactions. For instance, they can be converted into alkyl halides . Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation . This mechanism is illustrated by the reaction of tert-butyl alcohol and aqueous hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols, including p-Bromo-alpha-(fluoromethyl)benzyl alcohol, depend on their structure . Alcohols have higher boiling points than the equivalent alkanes . The boiling points of the alcohols increase as the number of carbon atoms increases .Wissenschaftliche Forschungsanwendungen

Reductive Coupling in Organic Synthesis : Benzyl bromides, including p-Bromo-alpha-(fluoromethyl)benzyl alcohol, have been used in carbene-catalyzed reductive coupling processes. These processes involve the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions, which can lead to the formation of tertiary alcohol products (Li et al., 2016).

Enzymatic Reactivity : Studies have shown that different [p-(halomethyl)benzoyl]formates, including fluorine and bromine derivatives, exhibit varying reactivities when processed by benzoylformate decarboxylase. This enzyme-mediated process influences the conversion of these compounds into different products, demonstrating the utility of such halogenated compounds in biochemical reactions (Reynolds et al., 1988).

Protective Groups in Synthesis : The use of fluorobenzyl groups as protecting groups for alcohols in organic synthesis has been explored. These groups can be introduced through reactions with benzyl bromide and are removable under specific conditions, showcasing their utility in complex organic syntheses (Crich et al., 2009).

Photocatalytic Decomposition : Halosubstituted benzyl alcohols, including those with bromine and fluorine, have been studied for their photodegradation on semiconductor particles. This research highlights the potential of such compounds in environmental applications, such as the degradation of pollutants (Wissiak et al., 2000).

Fluorescence in Analytical Applications : The fluorescence characteristics of various compounds, including those with brominated and fluorinated benzyl groups, have been studied in microemulsions and reversed micelles. This research contributes to the understanding of physicochemical structures and the application of fluorescence in analytical spectroscopy (Ramos et al., 1988).

Oxidative Rearrangements : Studies on the oxidative rearrangement of benzyl alcohols, including those with fluorine and bromine substitutions, have been conducted. These reactions can lead to the selective formation of various ethers, illustrating the role of these compounds in organic reaction mechanisms (Ochiai et al., 2009).

Safety and Hazards

The safety data sheet for benzyl alcohol, a related compound, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95, eyeshields, and gloves are recommended .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCJQSDUKAOMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Bromo-alpha-(fluoromethyl)benzyl alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)

![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)

![2-(4-Chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2535775.png)